(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid
Overview
Description
“(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid” is an organic compound with the molecular formula C22H18BNO2 . It has a molecular weight of 339.19500 . The compound is used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the synthesis routes involves the use of N-(4-bromophenyl)-N-phenyl-1-naphthylamine (CAS: 138310-84-6) and triisopropyl borate (CAS: 5419-55-6) . The synthesis process has been documented in various patents and literature .Molecular Structure Analysis
The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further connected to a naphthalene ring through an amino group . The structure is planar due to the sp2 hybridization of the involved atoms .Chemical Reactions Analysis
The compound, being a boronic acid, can undergo several reactions. Boronic acids are known to participate in Suzuki coupling, a type of cross-coupling reaction, used in organic synthesis .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.27±0.1 g/ml and a predicted boiling point of 565.0±52.0°C . The compound is expected to be stored in a dry, sealed environment at 2-8°C .Scientific Research Applications
Boronic Acid in Sugar Sensing and Purification
Sugar Sensing and Purification
Boronic acids are widely investigated for their ability to bind with sugars, making them useful in the purification and concentration of sugars from various sources. For instance, naphthalene-based boronic acids have been utilized to extract xylose from hemicellulose hydrolysates, significantly concentrating the xylose while reducing undesirable components like lignin (Griffin & Shu, 2004). This process is applicable for producing high-concentration xylose solutions suitable for fermentation.
Fluorescence Sensing Applications
Fluorescent Sensing of Sugars
Naphthalene-based boronic acids have been identified as potent fluorescent sensors for detecting sugars in water. Their strong fluorescence intensity and significant changes in the presence of sugars make them suitable for sensitive sugar detection (Suenaga et al., 1995). Additionally, water-soluble fluorescent boronic acid compounds show substantial fluorescence changes upon sugar binding, highlighting their potential in biological and environmental sensing applications (Zhang et al., 2006).
Applications in Cancer Research and Antioxidant Screening
Cancer Research and Antioxidant Screening
Boronic acid derivatives have been explored for their therapeutic effects against cancer cells and their antioxidant properties. Research shows that certain boronic acid compounds containing di-Schiff groups exhibit potential in decreasing cell viability in cancer models and demonstrate meaningful activity in various antioxidant processes (Salih, 2019).
Chemical Synthesis and Material Science
Chemical Synthesis and Material Science
Boronic acids play a crucial role in the synthesis of complex molecules and materials. Differentially protected diborons, for instance, have been used for the regioselective diboration of alkynes, leading to the production of valuable intermediates for further chemical transformations (Iwadate & Suginome, 2010). Furthermore, naphthalene-based boronic acids are instrumental in the development of luminescent materials, offering potential applications in optoelectronics and sensing technologies.
properties
IUPAC Name |
[4-(N-naphthalen-1-ylanilino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BNO2/c25-23(26)18-13-15-20(16-14-18)24(19-9-2-1-3-10-19)22-12-6-8-17-7-4-5-11-21(17)22/h1-16,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNCAGKQHGBUJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630470 | |
Record name | {4-[(Naphthalen-1-yl)(phenyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid | |
CAS RN |
717888-41-0 | |
Record name | {4-[(Naphthalen-1-yl)(phenyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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